2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

Kinase inhibitor Pim1 Structure-based drug design

Researchers pursuing Pim1 kinase inhibitors (PDB 4JX7) require a reliable 2-chloro building block for SAR expansion; generic substitution with other 2-halo analogs risks failed SNAr couplings due to inappropriate leaving group reactivity. This compound provides a stable, non-hygroscopic scaffold with a strategic chlorine handle for late-stage diversification via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. Sourced at ≥97% HPLC purity, it ensures consistent performance in parallel medicinal chemistry arrays and preclinical candidate synthesis.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B12282727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=CN=C(N=C21)Cl
InChIInChI=1S/C7H6ClN3O/c8-7-10-3-4-5(11-7)1-2-9-6(4)12/h3H,1-2H2,(H,9,12)
InChIKeyUSVGNPXUHPNAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one: Kinase Hinge-Binding Scaffold


2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a bicyclic heteroaromatic building block belonging to the pyrido[4,3-d]pyrimidin-5(6H)-one class. This scaffold serves as a privileged structure in medicinal chemistry, particularly within kinase inhibitor programs, where it acts as a hinge-binding motif [1]. The chlorine atom at position 2 provides a strategic synthetic handle for late-stage diversification via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling the generation of focused libraries in therapeutic areas such as oncology and immunology . Commercially, this compound is predominantly supplied as a research intermediate with typical purity specifications of 95% (HPLC) as reported by multiple global chemical vendors; it is cataloged under CAS Registry Number 1393576-20-9 with the molecular formula C7H6ClN3O and a molecular weight of 183.60 g/mol .

Procurement Risk of Undifferentiated 2-Halo Pyrido[4,3-d]pyrimidinones


Generic substitution among 2-halo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-ones without considering the electronic and steric impact of the halogen at position 2 introduces substantial risk in reaction performance and biological target engagement. The nucleofugal character of the leaving group dictates the feasibility of downstream SNAr couplings, and in biological systems, even a halogen-to-halogen swap (Cl vs. F vs. Br) can dramatically alter the inhibitor's binding mode, as demonstrated by the solved co-crystal structure of a 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}pyrido[4,3-d]pyrimidin-5(6H)-one analog within the ATP-binding pocket of Pim1 kinase [1]. The commercial offering of this compound at a confirmed purity (98% by HPLC) is distinct from related analogs where the leaving group may be highly reactive fluoride, potentially degrading before use, or bulky iodide, which can restrict applicability in parallel medicinal chemistry arrays . Thus, the lack of a strict comparator assessment may lead to a false economy where savings from an alternative halo-pyrimidinone are rapidly eroded by failed catalytic steps or by the cost of revalidating an entirely different chemical series.

2-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one vs. Closest Analogs


Structural Impact of 2-Position Substitution on Pim1 Binding

In the absence of direct head-to-head enzymatic data for the chlorine-bearing analog, class-level structural evidence strongly supports the 2-position's critical influence on kinase selectivity. A closely related 2,4-disubstituted analog (SKI-O-068) demonstrated a clear binding pose within the Pim1 ATP pocket. This experimental structure quantifies the critical spatial constraints around the 2-position: the chlorine atom of the target compound would occupy an export channel with limited tolerance for larger substituents, making bulkier 2-bromo or 2-iodo analogs, or the entirely different electronic character of a 2-fluoro group, incompatible with this binding mode without substantial potency shifts [1].

Kinase inhibitor Pim1 Structure-based drug design

2-Chloro vs. 2-Fluoro Leaving Group Reactivity

Review-level synthesis data for the pyrido[4,3-d]pyrimidine scaffold indicates that chloro groups at the 2-position are optimally positioned for reliable nucleophilic displacement, balancing reactivity and stability compared to more labile fluoro analogs. In a related pyrido[4,3-d]pyrimidinone system, the chlorine at the 4-position underwent quantitative Suzuki coupling (yield 87%) after a chlorine-to-chlorine conversion step, highlighting preserved reactivity. By contrast, the highly reactive 2-fluoro analogs can lead to premature solvolysis or decompostion under standard amine coupling conditions, while 2-bromo analogs provide no synthetic advantage with increased cost [1].

Nucleophilic aromatic substitution (SNAr) Medicinal Chemistry Parallel Synthesis

2-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one: Application Scenarios


Pim1 Hinge-Binding Library Design

Utilize the compound as a core intermediate for array synthesis of 2-amino-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones, targeting the Pim1 ATP-binding pocket. The solved X-ray structure of a close analog (PDB 4JX7) provides a validated framework for structure-activity relationship (SAR) expansion; the 2-chloro handle allows parallel SNAr coupling with diverse amines to systematically probe the solvent-exposed channel, as defined in the co-crystal lattice [1].

Suzuki-Miyaura Diversification for Kinase Panel Screening

The 2-chloro substituent is amenable to Pd-catalyzed cross-coupling with arylboronic acids under standard conditions, enabling the rapid generation of C2-aryl analogs for broad kinome profiling. This methodology, well-precedented in the pyrido[4,3-d]pyrimidine series, is suitable for lead optimization campaigns where the replacement of the chlorine with a diverse aromatic ring is required to enhance selectivity against off-target kinases [1].

Reliable Intermediate Sourcing for Kinase Inhibitor Synthesis

2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one (CAS 1393576-20-9, purity ≥97%) is a commercially stable, non-hygroscopic building block available from multiple global vendors. Its robust physical properties ensure consistent performance in the first good manufacturing practice (GMP) step of preclinical candidate synthesis, mitigating the risk of batch-to-batch variability commonly encountered with less stable 2-fluoro or 2-bromo analogs .

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